molecular formula C16H11NO4 B1298283 3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 61661-21-0

3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B1298283
CAS No.: 61661-21-0
M. Wt: 281.26 g/mol
InChI Key: ZBDDYTVOLUGPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with a nitrophenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 4H-1-Benzopyran-4-one with 4-nitrobenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzopyran ring system can also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: Lacks the nitrophenylmethylene substituent but shares the benzopyran ring system.

    2,3-Dihydro-4H-1-benzopyran-4-one: Similar structure but without the nitrophenylmethylene group.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Contains additional hydroxyl and phenyl groups.

Uniqueness

3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the nitrophenylmethylene substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDYTVOLUGPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358771
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61661-21-0
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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